molecular formula C13H7F4NO B2422837 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine CAS No. 1261865-99-9

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine

Cat. No.: B2422837
CAS No.: 1261865-99-9
M. Wt: 269.199
InChI Key: HEZWEWUUCQVZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine is a fluorinated organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine, often employs large-scale fluorination techniques. These methods may involve the use of vapor-phase synthesis or continuous flow reactors to achieve high yields and purity . The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO/c14-10-6-8(5-9(7-10)13(15,16)17)12(19)11-3-1-2-4-18-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZWEWUUCQVZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.